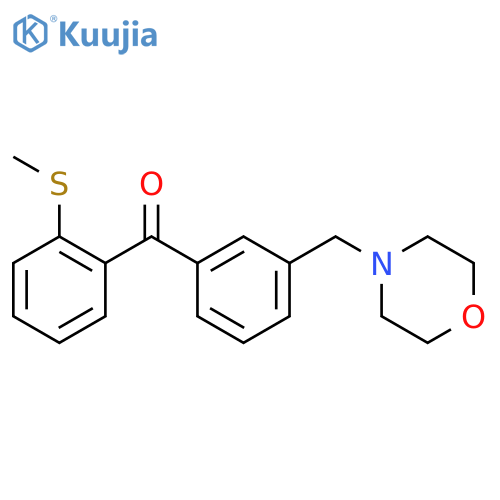Cas no 898765-29-2 (3'-Morpholinomethyl-2-thiomethylbenzophenone)

898765-29-2 structure
商品名:3'-Morpholinomethyl-2-thiomethylbenzophenone
CAS番号:898765-29-2
MF:C19H21NO2S
メガワット:327.440543889999
MDL:MFCD03841906
CID:1946604
PubChem ID:24724680
3'-Morpholinomethyl-2-thiomethylbenzophenone 化学的及び物理的性質
名前と識別子
-
- (2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
- 3'-morpholinomethyl-2-thiomethylbenzophenone
- MFCD03841906
- DTXSID60643078
- [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone
- 898765-29-2
- AKOS016020045
- 3'-Morpholinomethyl-2-thiomethylbenzophenone
-
- MDL: MFCD03841906
- インチ: InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
- InChIKey: OQJBZHGXZJCMEG-UHFFFAOYSA-N
- ほほえんだ: CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3
計算された属性
- せいみつぶんしりょう: 327.12900
- どういたいしつりょう: 327.12930009Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 54.8Ų
じっけんとくせい
- PSA: 54.84000
- LogP: 3.40960
3'-Morpholinomethyl-2-thiomethylbenzophenone セキュリティ情報
3'-Morpholinomethyl-2-thiomethylbenzophenone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3'-Morpholinomethyl-2-thiomethylbenzophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM528433-1g |
3'-Morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 95% | 1g |
$433 | 2022-09-29 | |
| TRC | M095310-500mg |
3'-Morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 500mg |
$ 735.00 | 2022-06-04 | ||
| abcr | AB364693-1 g |
3'-Morpholinomethyl-2-thiomethylbenzophenone, 97%; . |
898765-29-2 | 97% | 1g |
€932.90 | 2023-04-26 | |
| abcr | AB364693-2 g |
3'-Morpholinomethyl-2-thiomethylbenzophenone, 97%; . |
898765-29-2 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| Fluorochem | 204667-1g |
3'-morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 97% | 1g |
£540.00 | 2022-02-28 | |
| A2B Chem LLC | AH88948-2g |
3'-Morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| Fluorochem | 204667-5g |
3'-morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| abcr | AB364693-2g |
3'-Morpholinomethyl-2-thiomethylbenzophenone, 97%; . |
898765-29-2 | 97% | 2g |
€1677.00 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782352-1g |
3'-Morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 98% | 1g |
¥32807.00 | 2024-04-26 | |
| Crysdot LLC | CD11023875-5g |
3'-Morpholinomethyl-2-thiomethylbenzophenone |
898765-29-2 | 95+% | 5g |
$1401 | 2024-07-19 |
3'-Morpholinomethyl-2-thiomethylbenzophenone 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
898765-29-2 (3'-Morpholinomethyl-2-thiomethylbenzophenone) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:898765-29-2)3'-Morpholinomethyl-2-thiomethylbenzophenone

清らかである:99%
はかる:1g
価格 ($):393.0